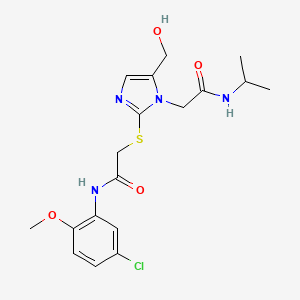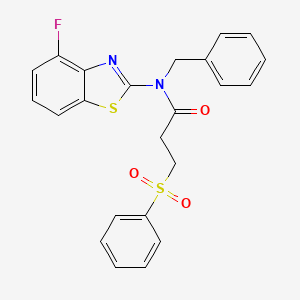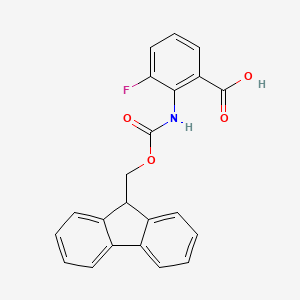![molecular formula C28H27N5O3 B2404859 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 361171-82-6](/img/structure/B2404859.png)
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, a mouthful of a name, is a chemical compound that has attracted attention for its potential applications in various fields, particularly within medicinal chemistry. Its unique structure, combining several functional groups and a heterocyclic core, hints at a versatile reactivity profile and the possibility for numerous scientific applications.
Wissenschaftliche Forschungsanwendungen
This compound's structure makes it a valuable candidate in various research domains:
Chemistry: : Used as a precursor for synthesizing more complex organic molecules or as a reagent in exploring reaction mechanisms.
Biology: : Investigated for its potential bioactivity, including antimicrobial or enzyme inhibitory properties.
Medicine: : Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit thecAMP PDE site in the cardiovascular system , and the influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Mode of Action
It can be inferred from related compounds that the interaction with its targets likely involvesselective binding or inhibition of the target sites, leading to changes in the biochemical pathways.
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related tocardiovascular function and viral replication .
Pharmacokinetics
The molecular formula of the compound isC29H29N5O3 , with an average mass of 495.572 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may have effects oncardiovascular function and viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include the following:
Formation of the heterocyclic core: : This might involve the cyclization of an appropriate precursor, such as a substituted pyrimidine, with hydrazine or similar reagents to form the triazolopyrimidine core.
Functionalization of the aromatic ring: : Steps to introduce the benzyloxy and ethoxy groups onto the aromatic ring, often through etherification reactions.
Amide formation: : Formation of the carboxamide functional group by reacting an appropriate carboxylic acid derivative with an amine.
Key reaction conditions would involve controlled temperatures, the use of catalysts, and solvents like dichloromethane or ethanol to facilitate these reactions.
Industrial Production Methods
In industrial settings, the production of this compound would likely involve automated processes to ensure precision and efficiency. Large-scale synthesis would focus on optimizing yield and purity, potentially utilizing continuous flow reactors and scalable purification methods like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation, typically affecting the aromatic or heterocyclic components.
Reduction: : The compound might be reduced at specific functional sites, for example, reducing a nitro group (if present) to an amine.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, modifying the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: : Halogenating agents (bromine or chlorine), nucleophiles like thiols or amines under basic or acidic conditions.
Major Products
Oxidative products may include corresponding ketones or aldehydes.
Reduction could yield amine derivatives.
Substitution products depend on the nucleophiles used, leading to a variety of functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-[4-(benzyloxy)-3-ethoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: : Lacks the 5-methyl group, which might affect its reactivity and bioactivity.
5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: : Lacks the benzyloxy and ethoxy phenyl substitution, potentially reducing its interaction with certain biological targets.
Uniqueness
The compound's uniqueness lies in the combination of a triazolopyrimidine core with benzyloxy, ethoxy, and amide functionalities. This structural amalgamation imparts unique physical, chemical, and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-3-35-24-16-21(14-15-23(24)36-17-20-10-6-4-7-11-20)26-25(19(2)31-28-29-18-30-33(26)28)27(34)32-22-12-8-5-9-13-22/h4-16,18,26H,3,17H2,1-2H3,(H,32,34)(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHCKDHAFAZPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)

![(E)-4-(Dimethylamino)-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B2404780.png)
![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)


![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)
![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)

![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)
![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)
